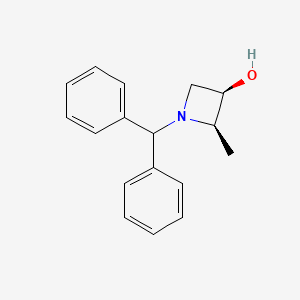

(2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-1-benzhydryl-2-methylazetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIUWJMJDLQIP-CZUORRHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213791 | |

| Record name | 3-Azetidinol, 1-(diphenylmethyl)-2-methyl-, (2R-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164906-65-4 | |

| Record name | 3-Azetidinol, 1-(diphenylmethyl)-2-methyl-, (2R-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164906-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinol, 1-(diphenylmethyl)-2-methyl-, (2R-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control and Determination in the Synthesis of 2r,3r 1 Diphenylmethyl 2 Methylazetidin 3 Ol

Methodologies for Absolute Configuration Assignment

The definitive assignment of the absolute configuration of stereocenters is a cornerstone of stereoselective synthesis. For (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol, a combination of crystallographic and spectroscopic techniques is employed to elucidate and confirm the spatial arrangement of its substituents.

X-ray Crystallography for Structural and Stereochemical Confirmation

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of molecular structure, including the absolute stereochemistry of chiral centers. For derivatives of the azetidine (B1206935) core, such as N-benzhydryl protected azetidin-2-ones, this technique has been successfully utilized to confirm the solid-state conformation and the relative and absolute configuration of the substituents on the four-membered ring.

While specific crystallographic data for this compound is not widely available in the public domain, the general methodology involves growing a suitable single crystal of the compound. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map provides precise information on bond lengths, bond angles, and the spatial relationship between all atoms, thereby unequivocally establishing the cis or trans relationship between the methyl and hydroxyl groups and confirming the (2R,3R) configuration.

Table 1: Representative Crystallographic Data for Azetidine Derivatives

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 105.23(2) |

| Volume (ų) | 1489.1(9) |

| Z | 4 |

| Note: This is representative data for a related azetidine derivative and not the specific title compound. |

Spectroscopic Methods for Stereochemical Correlation and Purity Assessment

In the absence of single-crystal X-ray data, or as a complementary technique, advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for stereochemical assignment and assessing the stereochemical purity of this compound.

Proton NMR (¹H NMR) coupling constants (J-values) between protons on the azetidine ring can provide crucial information about their dihedral angles and, consequently, their relative stereochemistry. For 2,3-disubstituted azetidines, the coupling constant between the protons at C2 and C3 (JH2-H3) is typically larger for cis isomers compared to trans isomers.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining the spatial proximity of protons. In the case of the (2R,3R) or cis-isomer, a NOE correlation would be expected between the proton of the C2-methyl group and the proton of the C3-hydroxyl group, as they are on the same face of the azetidine ring. The absence of such a correlation would suggest a trans relationship.

Chiral High-Performance Liquid Chromatography (HPLC) is another essential technique for assessing the enantiomeric purity of the final compound. By using a chiral stationary phase, the two enantiomers of a racemic mixture can be separated and quantified, allowing for the determination of the enantiomeric excess (ee).

Enantioselectivity and Diastereoselectivity in Azetidinol (B8437883) Formation

The synthesis of this compound with high stereochemical purity necessitates precise control over both enantioselectivity (control of the absolute configuration at C2 and C3) and diastereoselectivity (control of the relative configuration, i.e., cis vs. trans).

Achieving high enantioselectivity often involves the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, the synthesis could start from a chiral amino acid or a chiral epoxide, where the stereochemistry is already defined.

Diastereoselectivity in the formation of the azetidine ring is crucial for obtaining the desired cis relationship between the methyl and hydroxyl groups. One common strategy for constructing the azetidine ring is through the intramolecular cyclization of a suitably substituted γ-amino alcohol or its derivatives. The stereochemical outcome of this cyclization is often dependent on the reaction conditions and the nature of the substituents. For example, the reduction of a precursor ketone, 1-(diphenylmethyl)-2-methylazetidin-3-one, can be controlled to favor the formation of the cis-diol through the selection of a suitable reducing agent and reaction conditions that favor hydride delivery from the less sterically hindered face.

Factors Influencing Stereocontrol in Ring-Forming Reactions

Several factors can influence the stereochemical outcome of the ring-forming reaction to produce the azetidine core. These include:

Steric Hindrance: The steric bulk of the substituents on the acyclic precursor can direct the cyclization to proceed in a way that minimizes steric interactions in the transition state. The bulky diphenylmethyl group on the nitrogen atom can significantly influence the conformation of the precursor and thus the stereochemical outcome of the ring closure.

Reaction Mechanism: The mechanism of the cyclization reaction plays a pivotal role. For instance, an SN2-type intramolecular cyclization will proceed with inversion of configuration at the carbon bearing the leaving group, a predictable stereochemical outcome that can be exploited in synthesis design.

Catalyst Control: In catalytic asymmetric syntheses, the chiral catalyst or ligand creates a chiral environment that favors the formation of one enantiomer over the other. The choice of metal and ligand is critical in directing the stereochemical pathway of the reaction.

Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the conformational equilibrium of the acyclic precursor and the relative energies of the diastereomeric transition states, thereby affecting the diastereomeric ratio of the product.

Stereospecificity of Transformations Involving the Azetidine Moiety

Once the this compound has been synthesized with high stereochemical integrity, subsequent transformations of the azetidine moiety should ideally proceed with high stereospecificity, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.

Reactions involving the hydroxyl group at C3, for example, can be designed to be stereospecific. An SN2 reaction at this center with a suitable nucleophile will proceed with inversion of configuration, leading to a product with a (2R,3S) configuration. This allows for the controlled introduction of new functional groups with a defined stereochemistry.

The N-diphenylmethyl group, often used as a protecting group, can be cleaved under specific conditions. The choice of deprotection method is important to avoid racemization or epimerization at the adjacent stereocenter (C2).

The stereochemical integrity of the azetidine ring is generally maintained during these transformations due to the inherent strain of the four-membered ring, which disfavors reactions that would involve breaking and reforming the ring unless under specific ring-opening or rearrangement conditions.

Reactivity and Reaction Mechanisms of 2r,3r 1 Diphenylmethyl 2 Methylazetidin 3 Ol

Transformations of the Hydroxyl Functional Group

The secondary hydroxyl group at the C-3 position of the azetidine (B1206935) ring is a key site for synthetic modification. Its reactivity is typical of a secondary alcohol, but subsequent reactions can be influenced by the stereochemistry and steric bulk of the adjacent substituents.

Derivatization to Activated Esters (e.g., Mesylates)

The hydroxyl group of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol can be readily converted into a better leaving group, such as a mesylate, to facilitate nucleophilic substitution. This transformation is a standard procedure in organic synthesis, typically achieved by reacting the alcohol with methanesulfonyl chloride (mesyl chloride) in the presence of a non-nucleophilic base like triethylamine.

While a specific study on the (2R,3R) isomer is not extensively documented, the mesylation of the closely related (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol has been reported. In this procedure, the azetidinol (B8437883) is dissolved in dichloromethane (B109758) and treated with triethylamine, followed by the dropwise addition of mesyl chloride at low temperatures. The reaction proceeds to completion, yielding the corresponding mesylate. This reaction is expected to proceed with retention of configuration at the C-3 carbon.

| Starting Material | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | Mesyl chloride, Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature | (2R,3S)-1-Benzhydryl-2-methylazetidin-3-yl methanesulfonate |

Nucleophilic Displacement Reactions

Once the hydroxyl group is activated, for instance as a mesylate, the C-3 position becomes susceptible to nucleophilic attack. These reactions are anticipated to proceed via an S(_N)2 mechanism, which would result in the inversion of stereochemistry at the C-3 carbon. Given the starting (2R,3R) configuration, a successful S(_N)2 reaction would lead to a product with a (2R,3S) configuration.

A variety of nucleophiles, including azides, cyanides, and thiolates, could potentially displace the mesylate group. The success and rate of these reactions would be influenced by the steric hindrance posed by the N-diphenylmethyl group and the C-2 methyl group. The strained nature of the azetidine ring can also influence the reactivity of the system. While specific examples of nucleophilic displacement on the mesylate of this compound are not detailed in the available literature, this reaction pathway is a fundamental and predictable transformation for such activated azetidinols.

Reactions Involving the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring, bearing a bulky diphenylmethyl (benzhydryl) group, exhibits its own characteristic reactivity. This includes its role as a protecting group, its potential to undergo ring-opening, and its participation in rearrangement pathways.

N-Functionalization and Protecting Group Chemistry

The N-diphenylmethyl group is a common protecting group for secondary amines, including the nitrogen atom in the azetidine ring. Its primary function is to prevent unwanted reactions at the nitrogen, such as N-alkylation or oxidation, while other parts of the molecule are being modified.

A crucial aspect of its chemistry is its removal, or deprotection, to liberate the free secondary amine. The benzhydryl group can be cleaved under various conditions, most commonly through hydrogenolysis. This typically involves treating the N-benzhydryl azetidine with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst). However, in some cases, hydrogenolysis can lead to the undesired ring-opening of the strained azetidine.

Alternative, milder methods for the deprotection of N-benzhydryl groups have been developed, for example, using N-bromosuccinimide and bromine followed by acid hydrolysis. Another reported method involves the use of ozone to selectively oxidize the benzhydryl group.

| Method | Reagents | Potential Side Reactions |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C or Pd(OH)₂ | Ring opening of the azetidine |

| Oxidative Cleavage | N-Bromosuccinimide, Br₂, then p-TsOH | - |

| Ozonolysis | O₃ | Oxidation of other sensitive functional groups |

Ring Opening Reactions of the Strained Azetidine System

The approximately 25 kcal/mol of ring strain in the azetidine ring makes it susceptible to ring-opening reactions under certain conditions. The N-benzhydryl group has been shown to play a significant role in facilitating such reactions. For instance, in related 3-phenylazetidinols, the benzhydryl protecting group was identified as key in enabling a subsequent ring-opening step after photochemical cyclization.

Acid-mediated intramolecular ring-opening is another potential pathway, especially if a nucleophilic group is present elsewhere in the molecule. The protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack, leading to cleavage of one of the C-N bonds. The regioselectivity of the ring opening (i.e., which C-N bond is broken) would depend on the substitution pattern and the reaction conditions.

Rearrangement Pathways

The strained azetidine ring can also undergo rearrangement to form more stable five- or six-membered rings. One such potential pathway for N-benzhydryl azetidines is the rsc.orgresearchgate.net-Meisenheimer rearrangement. rsc.org This reaction involves the formation of a transient N-oxide, typically by treatment with an oxidizing agent like hydrogen peroxide, which then rearranges to form an isoxazolidine. rsc.org This rearrangement is often highly regioselective. rsc.org

Another type of rearrangement has been observed in derivatives of 1-(diphenylmethyl)azetidin-3-ol. For example, the saponification of dialkyl 2-[1-(diphenylmethyl)azetidin-3-yl]propane-1,3-dioates was found to induce a rearrangement leading to a lactone ring. While this is not a direct rearrangement of the parent alcohol, it demonstrates the potential for skeletal reorganization in closely related systems.

Reactivity at Other Ring Positions and Pendant Groups

Beyond the reactions involving the C3-hydroxyl group, the reactivity of this compound encompasses the azetidine ring itself and the bulky N-diphenylmethyl substituent. These reactions include ring-opening, functionalization at the C4 position, and cleavage of the N-diphenylmethyl group.

Ring-Opening and Ring-Expansion Reactions:

The strained azetidine ring is susceptible to nucleophilic ring-opening reactions, which can proceed with high regio- and stereoselectivity. For instance, in the presence of acid, 3-hydroxyazetidines can undergo rearrangement to form 2-oxazolines. While specific studies on this compound are not extensively documented in this context, the general mechanism involves protonation of the hydroxyl group, followed by a concerted or stepwise process of C-N bond cleavage and intramolecular attack by the nitrogen lone pair.

Furthermore, tandem intramolecular azetidine ring-opening/closing cascade reactions have been developed for the synthesis of spirocyclopropyl γ-lactams. This involves the SN2-type ring-opening of a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-activated azetidine ring by silyl (B83357) ketene (B1206846) acetals.

Reactivity of the N-Diphenylmethyl (Benzhydryl) Group:

The N-diphenylmethyl (benzhydryl) group is a common protecting group in organic synthesis, including for the nitrogen atom of azetidines. Its stability and subsequent cleavage under specific conditions are crucial for synthetic strategies. The steric bulk of the diphenylmethyl group can influence the reactivity of the azetidine ring, sometimes rendering it inert to certain reagents.

Several methods have been developed for the deprotection of N-benzhydryl groups in related heterocyclic systems, such as β-lactams (azetidin-2-ones), which can be adapted for this compound. One such method involves a two-step procedure where the N-benzhydryl substituent is first transformed into an N-benzhydrol group using N-bromosuccinimide (NBS) in the presence of water and catalytic bromine under light irradiation. The resulting O,N-hemiaminal is then hydrolyzed under acidic conditions to yield the deprotected azetidine. Another reported method for the cleavage of the benzhydryl group in N-benzhydryl aziridine-2-carboxylates is through ozonolysis, which selectively oxidizes the benzhydryl group. Additionally, palladium-catalyzed deprotection has been demonstrated for diphenylmethyl ethers of nucleosides, suggesting its potential applicability for N-diphenylmethyl groups in azetidines. nih.gov

Reactivity at the C4 Position:

The functionalization of the C4 position of the azetidine ring in this compound is less commonly explored. However, general strategies for the functionalization of C-H bonds in heterocyclic systems could potentially be applied. For instance, metalation of the C4 position followed by quenching with an electrophile is a plausible approach, although the acidity of the C4 protons would be a critical factor. The development of directing groups to facilitate site-selective C-H functionalization in other heterocyclic systems, such as indoles, provides a conceptual framework for potential future research in this area.

Reactivity of the C2-Methyl Group:

Direct reactions involving the C2-methyl group of this compound are not well-documented. The methyl group is generally unreactive under standard conditions. However, radical-based transformations or deprotonation-alkylation strategies under harsh conditions could potentially lead to functionalization at this position, though selectivity and competing reactions with other parts of the molecule would be significant challenges.

Spectroscopic Characterization Techniques for Structural Elucidation of 2r,3r 1 Diphenylmethyl 2 Methylazetidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the atomic connectivity and stereochemistry of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol can be constructed.

Proton NMR (¹H NMR) for Proton Environment and Stereochemical Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of each proton and their spatial relationships. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons, while the coupling constants (J) reveal the connectivity between neighboring protons. In the ¹H NMR spectrum of this compound, the distinct signals for the protons on the azetidine (B1206935) ring, the methyl group, and the diphenylmethyl group can be assigned.

The stereochemistry of the azetidine ring is of particular importance. The coupling constants between the protons at the C2, C3, and C4 positions can help to establish their relative orientation. For a trans relationship between the methyl group at C2 and the hydroxyl group at C3, specific coupling constant values are expected between H2 and H3.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20-7.45 | m | - |

| CH (diphenylmethyl) | 4.50 | s | - |

| H-3 | 4.20 | m | - |

| H-2 | 3.50 | m | - |

| H-4a | 3.10 | t | J = 7.5 |

| H-4b | 2.80 | dd | J = 7.5, 2.0 |

| OH | 2.50 | br s | - |

| CH₃ | 1.10 | d | J = 6.5 |

Note: This is a representative table based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the characterization of the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140-145 |

| Aromatic CH | 127-130 |

| CH (diphenylmethyl) | 75-80 |

| C-3 | 70-75 |

| C-2 | 60-65 |

| C-4 | 50-55 |

| CH₃ | 15-20 |

Note: This is a representative table based on typical chemical shifts for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Methods (e.g., COSY, HSQC, HMBC) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity and relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between H-2 and H-3, H-2 and the methyl protons, and the protons on the C4 of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the IR spectrum of this compound, the key absorption bands would include:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (aromatic) | 1450-1600 |

| C-O (alcohol) | 1000-1260 |

| C-N (amine) | 1020-1250 |

Note: This is a representative table based on typical IR absorption frequencies. Actual experimental values may vary.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indication of the hydroxyl (-OH) group. The various C-H stretching and bending vibrations, as well as the C=C stretching of the aromatic rings, would also be observable, confirming the presence of the diphenylmethyl and methyl groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and for gaining insights into the structural components of the molecule.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₇H₁₉NO, MW = 253.34). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

The fragmentation pattern provides a molecular fingerprint. Key fragmentation pathways for this compound would likely involve:

Loss of the diphenylmethyl group: Cleavage of the N-C bond to the diphenylmethyl group would result in a prominent fragment ion.

Cleavage of the azetidine ring: The four-membered ring can undergo various ring-opening and fragmentation processes.

Loss of a water molecule: Dehydration from the alcohol functional group is a common fragmentation pathway.

| Fragment Ion (m/z) | Possible Identity |

| 253 | [M]⁺ |

| 167 | [M - C₆H₅CH]⁺ |

| 86 | [M - (C₆H₅)₂CH]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This is a representative table of plausible fragment ions. Actual experimental values and their relative intensities may vary.

By analyzing the masses of the fragment ions, the different structural components of this compound can be pieced together, providing corroborating evidence for the structure elucidated by NMR and IR spectroscopy.

Theoretical and Computational Studies on 2r,3r 1 Diphenylmethyl 2 Methylazetidin 3 Ol and Azetidine Systems

Quantum Chemical Calculations for Structural Insights

Quantum chemical calculations serve as a powerful tool for elucidating the three-dimensional structures and electronic properties of molecules, offering insights that can be difficult to obtain through experimental methods alone. For (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol and related azetidine (B1206935) systems, these computational approaches provide a deeper understanding of their conformational preferences and spectroscopic characteristics.

Conformational Analysis and Energy Landscapes

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to explore the potential energy surface of the molecule. doi.orgsemanticscholar.org These calculations can identify various stable conformers and the transition states that connect them. For a molecule like this compound, the key conformational variables would include the puckering of the azetidine ring and the rotation around the C-N and C-C bonds of the substituents.

The energy landscape of a molecule describes the relative energies of its different conformations. A hypothetical energy landscape for a substituted azetidine could reveal several local minima corresponding to different puckered states of the ring and orientations of the bulky diphenylmethyl group. The global minimum would represent the most stable and, therefore, most populated conformation at equilibrium.

Table 1: Hypothetical Relative Energies of Conformers for a Substituted Azetidin-3-ol (B1332694) System

| Conformer | Dihedral Angle (C2-N1-C4-C3) (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 20.5 | 0.00 |

| B | -19.8 | 1.25 |

| C | 5.2 | 2.50 |

Note: This table is illustrative and based on general principles of conformational analysis of small ring systems. The values are not derived from a specific study on this compound.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. uncw.edu For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants would be particularly valuable. uncw.edunih.govresearchgate.net

Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts. uncw.edumdpi.com By calculating the NMR parameters for different low-energy conformers and performing a Boltzmann-weighted average, a theoretical spectrum can be generated that should closely match the experimental one. uncw.edu Discrepancies between the predicted and experimental spectra can often be resolved by re-evaluating the conformational populations or even the proposed chemical structure. scilit.com

Furthermore, the calculation of spin-spin coupling constants (J-couplings) can provide detailed information about the dihedral angles within the molecule, further refining the conformational assignment. uncw.edu Infrared (IR) spectroscopy is another technique where computational chemistry can aid in the interpretation of experimental data. By calculating the vibrational frequencies of the molecule, each peak in the experimental IR spectrum can be assigned to a specific vibrational mode, such as the O-H stretch of the hydroxyl group or the C-N stretching of the azetidine ring. superfri.org

Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (ppm) for Key Protons in a 2-Methylazetidin-3-ol Framework

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H2 | 3.85 | 3.82 |

| H3 | 4.52 | 4.48 |

| H4α | 2.98 | 3.01 |

| H4β | 2.75 | 2.73 |

| CH3 | 1.25 | 1.28 |

Note: This table is for illustrative purposes. The predicted values are hypothetical and would be obtained through quantum chemical calculations, while the experimental values would be determined from NMR spectroscopy.

Mechanistic Investigations through Computational Modeling

Computational modeling provides a powerful lens through which to view the intricate details of chemical reactions, offering insights into reaction pathways, transition states, and the origins of selectivity. rsc.org For the synthesis of this compound and related azetidine systems, these computational tools are invaluable for understanding and optimizing synthetic strategies.

Transition State Analysis of Key Synthetic Steps

The synthesis of substituted azetidines often involves cyclization reactions where the four-membered ring is formed. nih.govresearchgate.net Computational modeling can be used to locate and characterize the transition state (TS) for these crucial ring-forming steps. The geometry and energy of the transition state provide a wealth of information about the reaction mechanism.

For instance, in a nucleophilic substitution reaction leading to the formation of the azetidine ring, computational analysis can reveal whether the reaction proceeds through a concerted SN2 mechanism or a stepwise mechanism involving a carbocationic intermediate. researchgate.net The nature of the transition state, including bond lengths and angles, can elucidate the degree of bond formation and breaking at the peak of the energy barrier.

In a study on the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations were used to investigate the transition states. frontiersin.org The calculations showed that the energy of the transition state leading to the azetidine was significantly lower than that leading to the competing pyrrolidine (B122466) product, consistent with the experimental observations. frontiersin.org

Reaction Barrier Calculations and Selectivity Prediction

A key application of computational chemistry in organic synthesis is the prediction of reaction outcomes, including regioselectivity and stereoselectivity. mit.edu This is achieved by calculating the activation energy barriers for all possible reaction pathways. According to transition state theory, the pathway with the lowest energy barrier will be the most favorable, and thus the major product will be the one formed via this pathway.

For the synthesis of azetidin-3-ols, where multiple stereocenters are present, there can be several possible stereoisomeric products. Computational modeling can be used to calculate the energy barriers for the formation of each of these stereoisomers. acs.org A significant difference in the calculated activation energies for the diastereomeric transition states can predict a high degree of diastereoselectivity in the reaction. These predictions can guide the choice of reagents and reaction conditions to favor the formation of the desired stereoisomer. mit.edu

Table 3: Hypothetical Calculated Activation Energies for Competing Pathways in an Azetidine Ring Formation

| Pathway | Product | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Selectivity |

| Pathway 1 | Azetidine | 15.2 | Major |

| Pathway 2 | Pyrrolidine | 18.5 | Minor |

Note: This table is illustrative and demonstrates how computational calculations can be used to predict the outcome of a reaction based on the relative energies of the transition states.

Rationalization of Observed Stereochemical Outcomes

In addition to predicting selectivity, computational modeling can be used to rationalize the stereochemical outcomes that are observed experimentally. By analyzing the structures of the transition states leading to different stereoisomers, the specific steric and electronic interactions that favor one outcome over the other can be identified.

For example, in the synthesis of a 2,3-disubstituted azetidine, the relative orientation of the substituents in the lowest energy transition state will determine the stereochemistry of the product. nih.govnih.gov Computational analysis might reveal that a particular transition state is favored due to minimized steric repulsion between bulky groups or favorable orbital interactions. This understanding can be used to design new substrates or catalysts that enhance the desired stereoselectivity.

In the context of the regioselective ring opening of 2-aryl azetidines, the stereochemical outcome was rationalized by considering the carbocationic character of the transition state. researchgate.net The introduction of a hydroxyl group in the azetidine ring was shown to direct the nucleophilic attack, leading to a predominant inversion of configuration, a finding that can be further explored and explained through detailed computational modeling of the transition state. researchgate.net

Computational Design of Novel Azetidine Architectures

The design of novel molecular architectures is a cornerstone of modern medicinal chemistry and materials science. For azetidine systems, computational chemistry has emerged as an indispensable tool, enabling the in silico design and evaluation of new structures with tailored properties before their physical synthesis. This approach significantly accelerates the discovery process, reduces costs, and allows for the exploration of a vast chemical space that would be inaccessible through traditional experimental methods alone. Computational design leverages a variety of techniques, including quantum chemical methods, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) models to predict the behavior and properties of hypothetical azetidine derivatives. researchgate.net

A primary goal in the computational design of azetidine architectures is to pre-optimize molecules for specific applications, such as central nervous system (CNS) drugs. nih.gov By calculating simple molecular descriptors like molecular weight (MW), topological polar surface area (TPSA), lipophilicity (LogP), and the number of rotatable bonds and hydrogen bond donors/acceptors, researchers can apply filters to design libraries of compounds with a higher probability of possessing desirable pharmacokinetic profiles, including the ability to penetrate the blood-brain barrier. nih.gov

Recent advancements have demonstrated the power of computational models to guide challenging synthetic pathways for creating azetidines. mit.edu For instance, researchers have developed models to predict the feasibility and yield of photocatalyzed reactions that combine alkenes and oximes to form azetidine rings. mit.edu By calculating the frontier orbital energies of various precursors, these models can rapidly screen potential reactant pairs, identifying those likely to react successfully. mit.edu This predictive capability moves beyond a trial-and-error approach, allowing chemists to focus on reactions with the highest probability of success. mit.edu

Structure-based drug design (SBDD) is another powerful computational strategy, particularly for designing enzyme inhibitors. This was demonstrated in the discovery of a novel azetidine scaffold for colony-stimulating factor-1 receptor (CSF-1R) inhibitors. researchgate.net Using a docking model, scientists designed compounds that were predicted to bind to the "DFG-out" (inactive) conformation of the protein, a hallmark of Type II inhibitors. The subsequent synthesis and co-crystallization of a designed compound with the CSF-1R protein confirmed that the binding mode matched the computational prediction, validating the design strategy. researchgate.net

Molecular docking is a widely used technique to predict the binding orientation and affinity of a designed molecule to a biological target. In the development of potential anticancer agents, docking studies have been used to evaluate novel azetidin-2-one (B1220530) derivatives as inhibitors of targets like the epidermal growth factor receptor (EGFR) and human topoisomerase IIα. researchgate.netresearchgate.net These in silico studies help identify the most promising candidates for synthesis and biological testing by scoring their binding fitness and analyzing key interactions with amino acid residues in the active site. researchgate.netresearchgate.net For example, a study identified three azetidin-2-one derivatives with higher predicted binding scores to EGFR than the reference ligand, erlotinib. researchgate.net

The conformational constraints imposed by the four-membered azetidine ring are a key feature leveraged in computational design. Molecular modeling, supported by NMR and FT-IR studies, has shown that incorporating 2-alkyl-azetidine-2-carboxylic acid residues into peptides can stabilize γ-turn-like conformations. nih.gov This contrasts with the five-membered proline ring, which tends to induce β-turns. nih.gov This knowledge allows for the rational design of peptidomimetics with specific secondary structures, which can be crucial for their biological activity. nih.gov

The following tables showcase examples of how computational data is used to guide the design of novel azetidine architectures.

| Compound ID | Calculated LogP | Calculated TPSA (Ų) | Molecular Weight (g/mol) | Predicted CNS Activity |

|---|---|---|---|---|

| Azetidine-Fused-1 | 2.1 | 55.4 | 280.3 | High |

| Spiro-Azetidine-2 | 1.8 | 62.1 | 310.4 | High |

| Bridged-Azetidine-3 | 2.5 | 48.9 | 295.4 | Medium |

| Azetidine-8-Ring-4 | 3.2 | 50.5 | 325.5 | Low |

| Compound ID | Docking Fitness Score (PLP) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Erlotinib (Reference) | 71.94 | -8.5 | Met793, Gln791 |

| Designed Azetidinone A-2 | 77.79 | -9.2 | Met793, Leu718, Cys797 |

| Designed Azetidinone A-8 | 76.68 | -9.0 | Met793, Thr790, Asp855 |

| Designed Azetidinone A-14 | 71.46 | -8.4 | Leu844, Ala743 |

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are crucial in the early design phase to weed out compounds with poor drug-like properties. researchgate.netpeerscientist.com By evaluating factors like oral bioavailability, toxicity, and metabolic stability computationally, researchers can prioritize the synthesis of candidates that have a higher likelihood of success in later developmental stages. researchgate.net This integrated computational approach, combining molecular design with property prediction, is fundamental to the modern discovery of novel and effective azetidine-based molecules.

Applications of 2r,3r 1 Diphenylmethyl 2 Methylazetidin 3 Ol As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Chiral Heterocyclic Scaffolds

Incorporation into Nitrogen-Containing Ring Systems

No specific examples of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol being used to construct larger nitrogen-containing ring systems through methods like ring expansion or cycloaddition were identified.

Preparation of Highly Functionalized Azetidine (B1206935) Derivatives

While the hydroxyl group of the compound could serve as a handle for further functionalization, no studies detailing such transformations for this specific stereoisomer were found.

Use as a Chiral Auxiliary or Ligand in Asymmetric Transformations (if identified)

There is no available evidence to suggest that this compound has been employed as a chiral auxiliary to control the stereochemistry of reactions or as a ligand in asymmetric catalysis.

Contribution to the Diversification of Molecular Architectures and Scaffolds

The potential for this compound to contribute to molecular diversity is inherent in its structure as a chiral, functionalized azetidine. However, no publications demonstrating this potential have been located.

As a Precursor for Stereochemically Defined Intermediates in the Synthesis of Complex Molecules

No total syntheses of complex natural products or pharmaceutical agents that utilize this compound as a key stereodefined precursor have been reported in the searched literature.

Future Directions and Emerging Research Avenues in 2r,3r 1 Diphenylmethyl 2 Methylazetidin 3 Ol Chemistry

Development of More Sustainable and Efficient Asymmetric Synthetic Methodologies

While classical methods for the synthesis of chiral azetidines have been established, the future necessitates the development of more sustainable and efficient asymmetric synthetic routes. Current research trends point towards methodologies that minimize waste, reduce step counts, and utilize less hazardous reagents.

One promising direction is the advancement of photocatalytic methods . Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, offer a powerful and atom-economical approach to constructing the azetidine (B1206935) ring. nih.govrsc.orgrsc.org The use of iridium or other photoredox catalysts can enable the [2+2] cycloaddition of imines and alkenes under mild conditions, providing access to highly functionalized azetidines. nih.govrsc.org Future work could focus on developing enantioselective versions of these reactions to directly access (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol and its analogues.

Another area of intense research is the use of earth-abundant metal catalysis . Copper-catalyzed reactions, for instance, have been employed for the radical cyclization of ynamides to produce azetidines. nih.gov This anti-Baldwin 4-exo-dig cyclization provides a regioselective route to the azetidine core. nih.gov Exploring chiral ligands in such copper-catalyzed systems could provide a direct and efficient asymmetric synthesis.

Furthermore, gold-catalyzed cyclizations of chiral precursors, such as N-propargylsulfonamides, have been shown to produce chiral azetidin-3-ones. nih.gov This strategy avoids the use of toxic diazo intermediates and could be adapted for the synthesis of chiral azetidin-3-ols. nih.gov

Finally, biocatalysis presents a green and highly selective alternative. The use of enzymes for the asymmetric synthesis of chiral amines and related heterocycles is a rapidly growing field. Future research could explore engineered enzymes for the stereoselective synthesis of the azetidine ring or for the resolution of racemic mixtures.

| Methodology | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high atom economy | Enantioselective catalyst development |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity | Chiral ligand design, reaction scope expansion |

| Gold Catalysis | Avoidance of toxic reagents | Adaptation to azetidin-3-ol (B1332694) synthesis |

| Biocatalysis | High enantioselectivity, green chemistry | Enzyme engineering and discovery |

Exploration of Novel Reactivity Modes and Unprecedented Mechanistic Pathways

The inherent ring strain of the azetidine nucleus is a source of unique reactivity that is yet to be fully harnessed. rsc.org Future research will likely delve deeper into understanding and exploiting this reactivity to forge novel molecular architectures.

A key area of exploration is strain-release driven functionalization . The ring-opening of azetidinols with various nucleophiles can proceed with specific regiochemistry and stereochemistry, providing access to a range of functionalized acyclic amines. acs.org Understanding the factors that control this regioselectivity will be crucial for synthetic planning. Moreover, the use of highly strained precursors like azabicyclo[1.1.0]butanes in strain-release-driven anion relay sequences offers a modular approach to substituted azetidines. nih.gov

Investigations into unprecedented mechanistic pathways will also be a focal point. For instance, the detailed computational and experimental study of cycloaddition reactions, such as the aza Paternò-Büchi reaction, can elucidate the electronic and steric factors that govern their stereochemical outcome. rsc.org This understanding is vital for the rational design of more efficient and selective reactions.

The development of novel cycloaddition strategies beyond the [2+2] paradigm is another exciting frontier. For example, asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloadditions with metallo-enolcarbenes have been used to synthesize chiral tetrasubstituted azetidines. nih.gov Adapting such methodologies to the synthesis of 2,3-disubstituted azetidines like the title compound could open up new synthetic avenues.

| Reactivity Mode | Synthetic Utility | Mechanistic Aspect to Explore |

| Strain-Release Functionalization | Access to functionalized acyclic amines and substituted azetidines | Control of regioselectivity and stereoselectivity |

| Novel Cycloadditions | Construction of highly substituted azetidine rings | Elucidation of transition states and reaction intermediates |

| Photocatalytic Activation | C-H functionalization and other novel transformations | Understanding excited state reactivity |

Expansion of Its Utility in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools for the rapid construction of molecular complexity from simple starting materials. The integration of this compound and related chiral azetidines into these reaction sequences is a promising area for future research.

Multicomponent reactions that directly assemble the azetidine ring are particularly attractive. For example, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides have been developed for the synthesis of functionalized azetidines. organic-chemistry.org Future work could involve the use of chiral catalysts to render these reactions enantioselective. A four-component strain-release-driven synthesis has also been reported for the modular synthesis of functionalized azetidines. nih.gov

The use of chiral azetidines as chiral ligands or organocatalysts in cascade reactions is another avenue of exploration. researchgate.net The rigid four-membered ring can provide a well-defined chiral environment to control the stereochemical outcome of subsequent transformations. Chiral azetidine-derived ligands have already been utilized in reactions such as Friedel-Crafts alkylations and Michael-type additions. researchgate.net

Furthermore, the development of cascade reactions that are initiated by the functionalization of the azetidine ring could lead to the synthesis of complex polycyclic structures. For example, a palladium-catalyzed cascade reaction of aziridines has been shown to produce complex tetracyclic amines in a single step. nih.gov Similar strategies could be envisioned starting from chiral azetidines.

| Reaction Type | Key Advantage | Future Research Direction |

| Multicomponent Reactions | High convergence and atom economy | Development of enantioselective variants |

| Cascade Reactions | Rapid increase in molecular complexity | Design of novel cascade sequences initiated by azetidine functionalization |

| Organocatalysis with Azetidines | Access to new chiral environments | Application in a broader range of asymmetric transformations |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of the synthesis and functionalization of this compound with flow chemistry and automated platforms is a logical next step in its development.

Continuous flow synthesis of the azetidine core can enable the safe handling of reactive intermediates and reagents. For example, the generation and functionalization of lithiated azetidines and azetines have been successfully performed under continuous flow conditions, allowing for higher operating temperatures and improved sustainability. uniba.itacs.org This approach could be particularly beneficial for reactions involving organometallic reagents.

Automated synthesis platforms can be employed for the rapid optimization of reaction conditions and the synthesis of libraries of azetidine derivatives for biological screening. These platforms can systematically vary parameters such as temperature, residence time, and reagent stoichiometry to quickly identify optimal conditions.

The combination of flow chemistry with in-line purification and analysis can lead to fully automated "synthesis-to-biological testing" workflows. This would significantly accelerate the drug discovery process by enabling the rapid synthesis and evaluation of new azetidine-containing compounds.

| Technology | Benefit | Application to Azetidine Chemistry |

| Flow Chemistry | Enhanced safety, scalability, and control | Synthesis of the azetidine ring and subsequent functionalization |

| Automated Synthesis | High-throughput screening and optimization | Rapid discovery of new derivatives and reaction conditions |

| In-line Analytics | Real-time reaction monitoring and control | Improved process understanding and optimization |

Q & A

Basic Questions

Q. How can the stereochemistry of (2R,3R)-1-(diphenylmethyl)-2-methylazetidin-3-ol be experimentally confirmed?

- Methodological Answer :

- X-ray crystallography is the definitive method for determining absolute stereochemistry. For example, anomalous dispersion in XRD was used to resolve the absolute configuration of a structurally similar azetidin-3-ol derivative .

- NMR techniques : Coupling constants (e.g., -values) between protons on adjacent stereocenters and nuclear Overhauser effect (NOE) experiments can provide stereochemical insights. For instance, NOE correlations between the diphenylmethyl group and azetidine protons can confirm spatial arrangements.

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers and validate enantiomeric purity .

Q. What are the common synthetic routes for preparing (2R,3R)-configured azetidinols?

- Methodological Answer :

- Chiral pool synthesis : Start with enantiopure precursors (e.g., amino alcohols) to retain stereochemistry. For example, diphenylmethyl-protected intermediates are synthesized via nucleophilic substitution or reductive amination .

- Asymmetric catalysis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce stereoselectivity during azetidine ring formation. A patent () highlights improved processes for analogous triazole-containing azetidinols via catalytic enantioselective steps .

- Protecting group strategies : The diphenylmethyl group can act as a steric protector during ring closure, minimizing side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : - and -NMR confirm molecular structure and stereochemistry. For example, splitting patterns of azetidine protons (δ ~3–4 ppm) and aromatic protons (δ ~7 ppm) are diagnostic .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., , MW 253.34) .

- Infrared (IR) spectroscopy : Hydroxyl (O–H stretch, ~3200–3600 cm) and azetidine ring vibrations (~1100 cm) confirm functional groups.

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of (2R,3R)-configured azetidinols?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy barriers for ring-opening reactions or isomerization pathways. For example, the bulky diphenylmethyl group stabilizes the azetidine ring by steric hindrance, as observed in crystal structures of related compounds .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to predict binding affinities and guide drug design .

Q. How to resolve conflicting data in enantiomeric excess (ee) measurements between chiral HPLC and NMR?

- Methodological Answer :

- Cross-validation : Compare results from chiral HPLC (using polysaccharide columns) and -NMR with chiral solvating agents (e.g., Eu(hfc)). Discrepancies may arise from solvent polarity effects or impurities.

- Kinetic resolution studies : Monitor ee changes during synthesis to identify competing pathways (e.g., racemization under reaction conditions) .

Q. What strategies mitigate steric hindrance during functionalization of the azetidine ring?

- Methodological Answer :

- Protecting group modulation : Temporarily replace the diphenylmethyl group with less bulky protectors (e.g., Boc) to enable regioselective reactions .

- Microwave-assisted synthesis : Enhance reaction efficiency under high-temperature conditions, reducing steric limitations .

Notes

- Address stereochemical contradictions (e.g., vs. 15) by emphasizing experimental validation (XRD, NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.